N-[2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]furan-2-carboxamide
Description
N-[2,2,2-Trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]furan-2-carboxamide is a synthetic organic compound characterized by a trichloroethyl backbone functionalized with a carbamothioylamino group linked to a 4-chlorophenyl ring and a furan-2-carboxamide moiety.
Properties
Molecular Formula |
C14H11Cl4N3O2S |
|---|---|
Molecular Weight |
427.1 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H11Cl4N3O2S/c15-8-3-5-9(6-4-8)19-13(24)21-12(14(16,17)18)20-11(22)10-2-1-7-23-10/h1-7,12H,(H,20,22)(H2,19,21,24) |
InChI Key |
WPKZMUWXAYFWJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Trichloroethylamine Intermediate
The synthesis begins with the preparation of 2,2,2-trichloroethylamine. This intermediate is typically synthesized via nucleophilic substitution of trichloroacetonitrile with ammonia under high-pressure conditions. The reaction is conducted in anhydrous ether at −20°C to minimize side reactions, yielding the amine hydrochloride salt.
Furan-2-carboxamide Formation
The trichloroethylamine intermediate is subsequently reacted with furan-2-carbonyl chloride. This step employs a Schotten-Baumann reaction, where the amine reacts with the acid chloride in a biphasic system (water/dichloromethane) with sodium bicarbonate as a base. The reaction proceeds at 0–5°C to prevent hydrolysis of the acid chloride, achieving yields of 75–85%.
Introduction of the Carbamothioyl Group
The final step involves the reaction of the furan-2-carboxamide intermediate with 4-chlorophenyl isothiocyanate. This thiocarbamoylation is performed in anhydrous dimethylformamide (DMF) at 60°C for 12 hours, catalyzed by triethylamine. The isothiocyanate reacts selectively with the primary amine group, forming the carbamothioyl linkage.
Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | NH₃, trichloroacetonitrile | Ether | −20°C | 6 hr | 68% |
| 2 | Furan-2-carbonyl chloride | DCM/H₂O | 0–5°C | 2 hr | 82% |
| 3 | 4-Cl-C₆H₄-NCS | DMF | 60°C | 12 hr | 70% |
Industrial-Scale Production Techniques
Industrial synthesis prioritizes scalability and cost efficiency. Continuous flow reactors are employed to enhance mixing and heat transfer, particularly during the exothermic thiocarbamoylation step. Key considerations include:
- Catalyst Optimization : Heterogeneous catalysts like silica-supported triethylamine reduce purification steps.
- Solvent Recovery : DMF is recycled via vacuum distillation, achieving >90% recovery rates.
- Purity Control : Crystallization from ethanol/water mixtures (7:3 v/v) yields >98% pure product.
Comparative Analysis with Structural Analogues
The synthesis of this compound shares similarities with related compounds but differs in critical aspects (Table 1):
Table 1: Synthesis Comparison with Analogues
| Compound | Key Substituent | Thiocarbamoylation Reagent | Yield |
|---|---|---|---|
| Target Compound | 4-Cl-C₆H₄ | 4-Cl-C₆H₄-NCS | 70% |
| VC16086201 | 4-Cl-C₆H₄, Br | 4-Cl-C₆H₄-NCS | 65% |
| Sal003 | 4-Cl-C₆H₄, propenamide | 4-Cl-C₆H₄-NCS | 68% |
The brominated analogue (VC16086201) requires an additional bromination step, reducing overall yield. Conversely, the propenamide derivative (Sal003) introduces stereochemical challenges during acrylamide formation.
Challenges and Process Optimizations
Steric Hindrance
The trichloroethyl group creates significant steric hindrance, slowing the thiocarbamoylation step. Solutions include:
Byproduct Formation
Common byproducts include bis-thiocarbamoyl derivatives and hydrolyzed furan rings. These are mitigated by:
- Strict anhydrous conditions during thiocarbamoylation.
- Addition of molecular sieves (4Å) to absorb water.
Recent Advances in Synthesis
Flow Chemistry
Adoption of continuous flow systems has improved reaction consistency. A 2024 study demonstrated a 92% yield in a microreactor system with residence times of 20 minutes.
Enzymatic Catalysis
Preliminary work using lipases (e.g., Candida antarctica Lipase B) has enabled thiocarbamoylation at ambient temperatures, though yields remain suboptimal (45–50%).
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloromethyl group or the chlorophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is explored for its potential use in the development of novel materials with unique properties, such as high thermal stability or specific electronic characteristics.
Biological Research: The compound is investigated for its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It is used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-[2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Trichloroethyl Backbone
Compounds sharing the trichloroethyl core but differing in substituents highlight the impact of functional groups on properties and activity:
Key Insight : The thioureido group in the target compound may enhance binding to enzymes (e.g., GADD34:PP1) through hydrophobic interactions, as seen in analogs like S6 (N-(2,2,2-trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)cinnamamide), which forms enzyme complexes with an energy of -12.3140 kcal/mol .
Heterocyclic Ring Modifications
Replacing the furan ring with other heterocycles alters electronic and steric profiles:
Key Insight : Thiophene analogs (e.g., ) could exhibit stronger enzyme interactions due to sulfur’s electronegativity, whereas methoxy-substituted furans () prioritize solubility over bioavailability.
Biological Activity
N-[2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]furan-2-carboxamide is a synthetic compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula and has a molecular weight of approximately 405.67 g/mol. The presence of the trichloroethyl group and the furan ring contributes to its unique biological properties.
The biological activity of this compound primarily stems from its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can affect cell proliferation and apoptosis.
- Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity against various pathogens, including bacteria and fungi, likely due to its ability to disrupt cellular membranes.
In Vitro Studies
In vitro studies have demonstrated the following biological activities:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits acetylcholinesterase |
In Vivo Studies
In vivo studies further support its potential therapeutic applications:
| Study Type | Result | Reference |
|---|---|---|
| Animal Model (Cancer) | Reduced tumor growth | |
| Toxicity Assessment | Low toxicity at therapeutic doses | |
| Pharmacokinetics | Rapid absorption and metabolism |
Case Studies
-
Case Study 1: Anticancer Activity
- Objective : To evaluate the anticancer effects on breast cancer cell lines.
- Findings : The compound significantly reduced cell viability in a dose-dependent manner, suggesting it may serve as a potential chemotherapeutic agent.
-
Case Study 2: Antimicrobial Efficacy
- Objective : Assess effectiveness against multi-drug resistant bacterial strains.
- Findings : Showed promising results in inhibiting growth, indicating potential for development as an antimicrobial agent.
Q & A
Basic: What synthetic routes are recommended for synthesizing N-[2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]furan-2-carboxamide, and which intermediates require characterization?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Furan-2-carboxylic acid activation : React furan-2-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.
Amide bond formation : Couple the acyl chloride with 2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethylamine under inert conditions (e.g., N₂ atmosphere) using a base like triethylamine (TEA) in dry dichloromethane (DCM) .
Key intermediates :
- Trichloroethylamine derivative : Characterize via (δ 4.2–4.5 ppm for NH) and FT-IR (1650–1680 cm for C=O stretch) .
- Carbamothioyl intermediate : Confirm using (δ 178 ppm for C=S) and elemental analysis .
Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR/IR) for thiourea-containing carboxamides?
Methodological Answer:
Discrepancies often arise from tautomerism (thione-thiol equilibrium) or solvent effects. Strategies include:
- Variable Temperature NMR : Monitor chemical shift changes in DMSO-d₆ or CDCl₃ at 25–60°C to identify tautomeric forms .
- IR Spectroscopy : Compare C=S (1240–1267 cm) and N-H (3200–3350 cm) stretches across solvents (KBr vs. ATR) .
- X-ray Crystallography : Resolve ambiguity by determining the solid-state structure, as seen in studies of N-(4-chlorophenyl)carbamothioyl derivatives .
Basic: What spectroscopic techniques are essential for confirming the compound’s structure?
Methodological Answer:
- FT-IR : Identify key functional groups:
- : Look for aromatic protons (δ 6.7–8.1 ppm), NH signals (δ 10–12 ppm), and trichloroethyl CH (δ 4.5–5.0 ppm) .
- : Confirm carbonyl (δ 157–167 ppm) and thiourea C=S (δ 178 ppm) .
Advanced: What computational methods predict the reactivity of the trichloroethyl group in this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model the electrophilicity of the trichloroethyl group. B3LYP/6-31G(d) optimizes geometry and computes Fukui indices for nucleophilic attack sites .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on hydrolysis rates of the C-Cl bonds .
- QSPR Models : Corrate substituent effects (e.g., Cl position) with reaction barriers using Hammett σ constants .
Basic: What purification methods effectively isolate this compound from reaction mixtures?
Methodological Answer:
- Recrystallization : Use ethanol/water (7:3 v/v) or ethyl acetate/hexane mixtures to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
- Column Chromatography : Employ silica gel (230–400 mesh) with DCM:methanol (95:5) to separate unreacted starting materials. Confirm fractions via TLC (Rf ~0.4 in same solvent) .
Advanced: How does the carbamothioyl group influence stability, and what controls mitigate decomposition?
Methodological Answer:
The carbamothioyl group is prone to oxidation and hydrolysis. Mitigation strategies:
- Inert Atmosphere : Conduct reactions under N₂/Ar to prevent oxidation to sulfonic derivatives .
- pH Control : Maintain neutral to slightly acidic conditions (pH 5–7) to avoid base-catalyzed hydrolysis .
- Stability Studies : Monitor degradation via accelerated thermal testing (40–60°C) and UPLC-MS to identify degradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
